Bienvenue dans la boutique en ligne BenchChem!

1-Methyl-1H-indazole-3-carboxamide

Medicinal Chemistry Drug Synthesis Serotonin 5-HT3 Antagonist

1-Methyl-1H-indazole-3-carboxamide (CAS 129137-93-5) is a nitrogen-containing heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. It has a molecular weight of 175.19 g/mol and a molecular formula of C9H9N3O.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 129137-93-5
Cat. No. B179259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-indazole-3-carboxamide
CAS129137-93-5
Synonyms1-Methyl-1H-indazole-3-carboxaMide
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=N1)C(=O)N
InChIInChI=1S/C9H9N3O/c1-12-7-5-3-2-4-6(7)8(11-12)9(10)13/h2-5H,1H3,(H2,10,13)
InChIKeyPVROETJHCUDAFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-indazole-3-carboxamide (CAS 129137-93-5): Core Indazole Scaffold for Procurement and Drug Discovery


1-Methyl-1H-indazole-3-carboxamide (CAS 129137-93-5) is a nitrogen-containing heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring [1]. It has a molecular weight of 175.19 g/mol and a molecular formula of C9H9N3O . This compound is primarily recognized as a crucial building block in organic synthesis and medicinal chemistry, serving as the core scaffold for the clinically approved antiemetic drug granisetron [2].

Why Generic Substitution of 1-Methyl-1H-indazole-3-carboxamide (CAS 129137-93-5) Fails in Drug Development and Analytical Applications


Simple in-class substitution of 1-Methyl-1H-indazole-3-carboxamide with other indazole-3-carboxamide analogs (e.g., unsubstituted 1H-indazole-3-carboxamide, 5-bromo, or other N1-alkylated derivatives) is not scientifically valid due to significant differences in lipophilicity, target engagement, and downstream synthetic utility. The specific N1-methyl substitution pattern is critical; for instance, it directly impacts the physicochemical properties (e.g., increasing LogP from ~0.14 in the unsubstituted analog to 0.8-1.37) and is a prerequisite for synthesizing pharmacologically active compounds like the 5-HT3 antagonist granisetron [1]. Furthermore, its validated role as a specific fragment hit in multiple protein targets (e.g., HAO1, SARS-CoV-2 NendoU) is structure-dependent, meaning analogs with different substitution patterns would exhibit different binding profiles and cannot serve as direct replacements in these established systems [2][3].

Quantitative Differentiation of 1-Methyl-1H-indazole-3-carboxamide (CAS 129137-93-5) vs. Closest Analogs


Granisetron Core Scaffold: A Clinically Validated Synthetic Intermediate

1-Methyl-1H-indazole-3-carboxamide is the essential core scaffold for synthesizing granisetron, a clinically approved antiemetic drug. Granisetron is synthesized via reaction of 1-methylindazole-3-carboxylic acid chloride (derived from the target compound) with endo-3-amino-9-methyl-9-azabicycle-[3.3.1]-nonane [1]. While the target compound itself is not a 5-HT3 antagonist, its derivative granisetron exhibits a functional IC50 of 17 ± 6 µM in rat forestomach contraction assays . This establishes a direct, high-value synthetic pathway for the target compound that is absent for non-methylated or differently substituted indazole analogs.

Medicinal Chemistry Drug Synthesis Serotonin 5-HT3 Antagonist

Enhanced Lipophilicity Compared to Unsubstituted 1H-Indazole-3-carboxamide

The N1-methyl substitution on the indazole ring significantly increases the compound's lipophilicity compared to its unsubstituted counterpart. Computed LogP values for 1-Methyl-1H-indazole-3-carboxamide range from 0.8 (XLogP3) to 1.37 [1]. In contrast, the unsubstituted 1H-indazole-3-carboxamide has a reported LogP of 0.14 [2]. This increase in lipophilicity can be advantageous for enhancing membrane permeability and CNS penetration in drug discovery campaigns, providing a differentiated property profile for fragment-based or lead optimization programs.

Physicochemical Properties Lipophilicity Drug Design

Validated Fragment Hit in Multiple High-Value Crystallographic Screens

1-Methyl-1H-indazole-3-carboxamide has been validated as a fragment hit in multiple crystallographic screens against diverse therapeutic targets, a feature not documented for many close analogs. It is the bound ligand (identifier GWG) in the Protein Data Bank (PDB) for structures 5QIH (human hydroxyacid oxidase 1, HAO1) and 5SA9 (SARS-CoV-2 NSP15 endoribonuclease, NendoU) [1][2]. This provides experimentally verified 3D binding pose information and demonstrates its utility as a starting point for structure-based drug design. The successful co-crystallization and identification as a hit in these high-profile PanDDA fragment screens differentiate it from other indazole-3-carboxamides that lack such validated target engagement.

Fragment-Based Drug Discovery Structural Biology X-ray Crystallography

Availability as a Certified Reference Standard Under ISO 17034

For analytical and quality control applications, 1-Methyl-1H-indazole-3-carboxamide is available as a certified reference standard produced under the ISO 17034 accreditation for reference material producers . This ensures a high level of traceability, accuracy, and reliability for quantitative analyses, such as HPLC assay development or impurity profiling. This level of certification is not uniformly available for all indazole-3-carboxamide analogs, making this compound a preferred choice for regulated analytical workflows where data integrity and method validation are paramount.

Analytical Chemistry Quality Control Reference Standards

Defined Hazard Profile for Safe Laboratory Handling

The compound has a well-defined hazard profile according to the Globally Harmonized System (GHS), which is essential for safe procurement and laboratory management. It is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This explicit safety information allows for proper risk assessment, personal protective equipment (PPE) selection, and waste disposal planning. This level of documented safety data may not be readily available for less common or novel indazole analogs, where hazard properties are often only estimated.

Laboratory Safety Chemical Handling GHS Classification

Best Research and Industrial Application Scenarios for 1-Methyl-1H-indazole-3-carboxamide (CAS 129137-93-5)


Medicinal Chemistry: Synthesis and Optimization of 5-HT3 Antagonists

Use this compound as the direct synthetic precursor for generating granisetron and related 5-HT3 receptor antagonists. The established synthetic route from 1-methylindazole-3-carboxylic acid chloride, derived from the target compound, is well-documented and provides a clear pathway to clinically relevant molecules [1]. This application leverages its specific N1-methyl substitution, which is essential for the final drug's activity.

Fragment-Based Drug Discovery (FBDD): Structure-Guided Lead Generation

Employ this compound as a validated starting fragment in FBDD campaigns targeting hydroxyacid oxidase 1 (HAO1) or viral endoribonucleases. The publicly available co-crystal structures in the PDB (e.g., 5QIH, 5SA9) provide immediate, high-resolution structural insights into its binding mode, facilitating rational, structure-based optimization [2][3]. This bypasses the initial fragment hit identification phase, accelerating the drug discovery timeline.

Analytical Chemistry: Method Development and Quality Control

Utilize the ISO 17034-certified reference standard for developing and validating quantitative analytical methods, such as HPLC or LC-MS assays, for purity analysis or impurity profiling of drug substances containing the 1-methylindazole-3-carboxamide scaffold . This ensures method accuracy, precision, and traceability for regulatory submissions in pharmaceutical development.

Chemical Biology: Synthesis of Targeted Chemical Probes

Leverage the core indazole scaffold as a building block for creating novel chemical probes. Its improved lipophilicity (LogP 0.8-1.37) compared to the unsubstituted scaffold makes it a more suitable starting point for designing probes intended to cross cellular membranes or target intracellular proteins [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-1H-indazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.